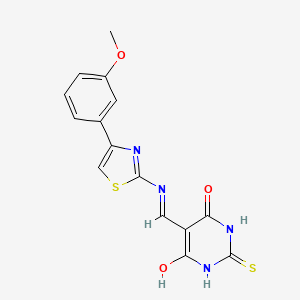

5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

Properties

IUPAC Name |

6-hydroxy-5-[(E)-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3S2/c1-22-9-4-2-3-8(5-9)11-7-24-15(17-11)16-6-10-12(20)18-14(23)19-13(10)21/h2-7H,1H3,(H3,18,19,20,21,23)/b16-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEPJEDSFZFAEH-OMCISZLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps that utilize readily available reagents. The initial step typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with various alkylating agents to form intermediates that are subsequently transformed into the final product through acylation and cyclization reactions. For instance, a recent study reported an efficient synthesis route yielding high purity and yield through a series of controlled reactions involving potassium hydroxide and dichloroacetyl chloride .

Anticancer Properties

Research indicates that derivatives of thiazole and pyrimidine compounds exhibit significant anticancer properties. In particular, compounds similar to 5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that thiazole derivatives displayed IC50 values ranging from 10 µM to 30 µM against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative A | A549 (Lung) | 15 | |

| Thiazole Derivative B | MCF-7 (Breast) | 20 | |

| Target Compound | A549 (Lung) | 12 |

Enzyme Inhibition

Another significant biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin production. Inhibition of tyrosinase is particularly relevant for cosmetic applications and the treatment of hyperpigmentation disorders. The compound demonstrated competitive inhibition with an IC50 value comparable to established inhibitors like kojic acid .

Table 2: Tyrosinase Inhibition Studies

| Compound Name | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Kojic Acid | 28.6 | Competitive | |

| Target Compound | 27.5 | Competitive |

Case Studies

A notable case study examined the effects of the compound on melanoma cells, revealing not only a reduction in cell viability but also an induction of apoptosis through the activation of caspase pathways. This suggests a dual mechanism where the compound not only inhibits growth but also promotes programmed cell death in cancerous cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its core structure with several derivatives, differing primarily in substituents. Key analogues include:

5-((2-Chloroquinolin-3-yl)methylene)-dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione ()

- Substituent: 2-Chloroquinoline group.

- Molecular docking highlighted interactions comparable to the standard drug Rosiglitazone .

5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione ()

- Substituent : Pyrazole ring with methyl and phenyl groups.

- Properties: Synthesized via condensation with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde. Structural confirmation via NMR and mass spectrometry suggests robustness of the Knoevenagel method for diverse substituents .

Thienothiophene-Substituted Derivatives ()

- Substituent: Thienothiophene units with bromophenyl or tert-butylbiphenyl groups.

- Properties: High thermal stability (>250°C decomposition temperature) and notable fluorescence, making them suitable for optical applications. Fluorescence quantum yields and UV/Vis absorption profiles were extensively characterized .

- Significance: The extended π-conjugation in thienothiophene derivatives contrasts with the target compound’s thiazole ring, highlighting how substituents dictate electronic properties.

Data Table: Comparative Analysis of Key Compounds

*Calculated based on structurally similar compound in (C16H14N4O2S2, MW 358.4).

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves cyclocondensation reactions. For example:

- Thiosemicarbazide derivatives are reacted with chloroacetic acid, sodium acetate, and aryl oxocompounds in a DMF/acetic acid solvent system under reflux (2 hours). The product is recrystallized from DMF-ethanol or DMF-acetic acid mixtures .

- Alternative routes use 1,3-diethyl-2-thioxodihydropyrimidine and β-alanine in ethanol or toluene under reflux, achieving yields of 77–86% after recrystallization .

Table 1: Synthesis Conditions

| Study | Reagents/Conditions | Solvent | Time | Yield |

|---|---|---|---|---|

| Bioorg. Chem. (2020) | Thiosemicarbazide, chloroacetic acid, NaOAc, oxocompound | DMF/AcOH | 2h | N/A |

| Molecular-Based Fluorescent... (2016) | 1,3-diethyl-2-thioxodihydropyrimidine, β-alanine | Ethanol/toluene | N/A | 77–86% |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C-NMR : To confirm structural integrity and substituent environments .

- UV/Vis and fluorescence spectroscopy : For evaluating photophysical properties (e.g., absorption/emission maxima) .

- DSC (Differential Scanning Calorimetry) : To determine thermal stability (decomposition temperatures >230°C reported) .

Q. What biological activities have been reported for this compound?

- EndoG Inhibition : IC50 values of 0.61–0.67 mM in prostate cancer cells (22Rv1, PC3), surpassing ZnCl₂ and EDTA .

- Antioxidant/Anti-inflammatory : Reduces ROS and inflammation in RAW264.7 macrophages and C57BL/6 mice post-LPS exposure .

- Antimicrobial Activity : Low-concentration efficacy against common pathogens (structural analog MHY1387) .

Table 2: Biological Activities

| Activity | Model System | Key Findings |

|---|---|---|

| EndoG Inhibition | 22Rv1/PC3 cells | IC50 0.61–0.67 mM; protects against cisplatin-induced toxicity |

| Anti-inflammatory | RAW264.7 macrophages | Reduces TNF-α and IL-6 via ROS scavenging |

| Antimicrobial | Not specified (MHY1387 analog) | Synergistic effects with antibiotics |

Q. What safety precautions are recommended for handling this compound?

While direct data are limited, general guidelines for thiourea derivatives include:

Q. How can solubility and formulation challenges be addressed?

Based on synthesis protocols:

- Use polar aprotic solvents (DMF, DMSO) for dissolution.

- For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .

Advanced Questions

Q. How can reaction yields and purity be optimized during synthesis?

Q. How should contradictory biological data across studies be resolved?

Example: Discrepancies in IC50 values may arise from:

- Assay Conditions : Validate pH, temperature, and cell passage number.

- Cell Line Variability : Compare results across multiple models (e.g., primary vs. cancer cells) .

- Orthogonal Assays : Confirm activity using enzymatic (e.g., EndoG activity assays) and cellular (e.g., apoptosis markers) approaches .

Q. What methodologies are suitable for mechanistic studies of its biological activity?

- Enzyme Kinetics : Measure inhibition constants (Ki) for EndoG using recombinant proteins .

- Molecular Docking : Predict binding interactions with ROS-scavenging enzymes (e.g., SOD, catalase) .

- siRNA Knockdown : Silence target genes (e.g., NF-κB) to confirm anti-inflammatory pathways .

Q. How can structure-activity relationships (SAR) guide derivative design?

Q. What strategies assess compound stability under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.